molecular formula C7H9ClN2O B1404895 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1706456-89-4

1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1404895
M. Wt: 172.61 g/mol
InChI Key: NDNFDQLCVMGDLN-UHFFFAOYSA-N
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Description

“1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the molecular formula C7H9ClN2O . It is related to “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, which has the molecular formula C7H10N2O2 .


Synthesis Analysis

The synthesis of related compounds such as “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” has been documented . The synthesis of “1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” and its analogues could potentially involve similar strategies .


Molecular Structure Analysis

The molecular structure of “1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” can be represented by the SMILES string CCN1N=C(C)C=C1C(O)=O . This represents a pyrazole ring with ethyl and methyl substituents, and a carbonyl chloride functional group.

Scientific Research Applications

  • Synthesis of Novel Compounds : Zhang et al. (2009) synthesized a compound, C26H25Cl3N6O4, through the reaction of (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, revealing the importance of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in creating new molecular structures (Zhang, Zhang, & Guo, 2009).

  • Crystal Structure Analysis : A study by Zhang, Zhang, and Liu (2007) focused on the crystal structure of a compound prepared similarly, highlighting the molecular conformation and intermolecular interactions, which are crucial for understanding the properties of compounds derived from 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (Zhang, Zhang, & Liu, 2007).

  • Antifungal and Antiviral Activities : Wu et al. (2012) synthesized novel pyrazole acyl thiourea derivatives using a key intermediate, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. These compounds showed promising antifungal and anti-TMV (tobacco mosaic virus) activities, indicating the potential of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in developing bioactive molecules (Wu et al., 2012).

  • Complex Molecule Formation : The work by Grotjahn et al. (2002) presents the synthesis of pyrazoles with various substituents, showcasing the versatility of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in forming complex molecules with potential applications in ligand formation and catalysis (Grotjahn et al., 2002).

  • Coordination Polymers : Cheng et al. (2017) synthesized coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate. This study demonstrates the role of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in the formation of coordination polymers, which have applications in materials science (Cheng et al., 2017).

Future Directions

The future directions for research on “1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . This could lead to the development of new drugs or other useful compounds.

properties

IUPAC Name

1-ethyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNFDQLCVMGDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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